molecular formula C9H8ClNO2 B8457885 2-formyl-4-chloro-N-methylbenzamide

2-formyl-4-chloro-N-methylbenzamide

Cat. No.: B8457885
M. Wt: 197.62 g/mol
InChI Key: TXFKONRLNNGPNN-UHFFFAOYSA-N
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Description

2-Formyl-4-chloro-N-methylbenzamide is a benzamide derivative characterized by a formyl (-CHO) group at the ortho position, a chloro (-Cl) substituent at the para position, and an N-methyl (-CH₃) moiety on the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its electron-withdrawing formyl group enables further functionalization, such as condensation or nucleophilic addition reactions.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

4-chloro-2-formyl-N-methylbenzamide

InChI

InChI=1S/C9H8ClNO2/c1-11-9(13)8-3-2-7(10)4-6(8)5-12/h2-5H,1H3,(H,11,13)

InChI Key

TXFKONRLNNGPNN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The physicochemical and functional properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-formyl-4-chloro-N-methylbenzamide and structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 2 Substituent at Position 4 N-Substituent Key Properties/Applications
This compound Formyl (-CHO) Chloro (-Cl) Methyl (-CH₃) Intermediate for drug synthesis; electron-deficient aromatic system enables reactivity at the formyl site.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Methoxy (-OCH₃) Methyl (-CH₃) Phenyl (-C₆H₅) Exhibits fluorescence properties; methoxy group enhances solubility in polar aprotic solvents.
N-(3-Acetyl-4-chlorophenyl)-2-chloro-4-methylsulfonylbenzamide Chloro (-Cl) Methylsulfonyl (-SO₂CH₃) Acetylphenyl Used in vismodegib synthesis; methylsulfonyl group increases metabolic stability.
4-Chloro-N-(2-methoxyphenyl)benzamide Hydrogen (-H) Chloro (-Cl) 2-Methoxyphenyl Crystallographic studies show planar amide linkage; methoxy group induces steric hindrance.

Key Observations :

  • Electron Effects : The formyl group in this compound is strongly electron-withdrawing, rendering the aromatic ring more electrophilic compared to methoxy- or methyl-substituted analogs .
  • Solubility : The formyl group reduces aqueous solubility relative to methoxy-substituted benzamides but improves compatibility with polar organic solvents like DMF or DCM, as seen in analogous syntheses .
  • Reactivity : The formyl moiety serves as a reactive handle for Schiff base formation or further derivatization, unlike chloro or methylsulfonyl groups, which are typically inert under mild conditions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (DMF) LogP (Predicted)
This compound 213.6 Not reported High 1.8
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 275.7 160–162 Moderate 3.2
N-(3-Acetyl-4-chlorophenyl)-2-chloro-4-methylsulfonylbenzamide 400.3 178–180 Low 2.5

Notes:

  • The formyl derivative’s lower LogP (1.8) reflects its polarity compared to methoxy (3.2) or methylsulfonyl (2.5) analogs.
  • Melting points correlate with crystallinity; bulkier substituents (e.g., methylsulfonyl) increase melting points .

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